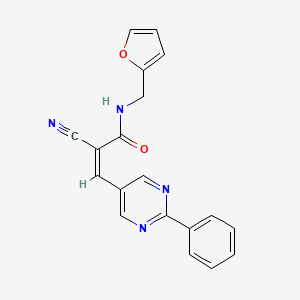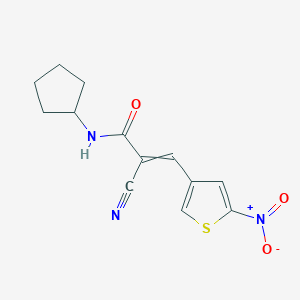![molecular formula C12H19N3O B2574084 2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1144440-42-5](/img/structure/B2574084.png)
2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, melting point, and boiling point. Unfortunately, the specific physical and chemical properties of this compound are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase inhibition activities, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antiproliferative Activity : Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown antiproliferative effects against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated significant antimicrobial properties, comparable to standard antibiotics, hinting at their utility in developing new antimicrobial drugs (Hossan et al., 2012).
Synthetic Methodologies
One-Pot Synthesis Techniques : Research into the development of novel pyrido[2,3-d]pyrimidine derivatives through green chemistry approaches, such as one-pot synthesis using nanocatalysts, offers insights into more efficient and environmentally friendly synthetic routes (Mohsenimehr et al., 2014).
Phosphine-Catalyzed Annulation : Studies on ethyl 2-methyl-2,3-butadienoate undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst provide a pathway for synthesizing highly functionalized tetrahydropyridines, demonstrating the versatility of phosphine catalysis in creating complex heterocyclic structures (Zhu et al., 2003).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety and hazard information for this compound is not available in the resources, similar compounds can exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be investigated .
Eigenschaften
IUPAC Name |
2-methyl-3-[2-(methylamino)ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-10(6-7-13-2)12(16)15-8-4-3-5-11(15)14-9/h13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYOJSQPABNWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2574001.png)
![6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl fluoride](/img/structure/B2574002.png)


![(E)-N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2574005.png)
![2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2574006.png)




![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)


